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Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular

necrosis and inflammation, making it a compelling target for therapeutic intervention in a range

of autoimmune diseases, neurodegenerative disorders, and cancers. GlaxoSmithKline (GSK)

has been at the forefront of developing potent and selective RIPK1 inhibitors. This technical

guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of

key GSK RIPK1 inhibitors, including GSK2982772, GSK'963, and GSK'157 (also known as

GSK2656157). Detailed experimental protocols and signaling pathway diagrams are presented

to facilitate further research and development in this area.

Introduction: RIPK1 as a Therapeutic Target
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal

role in regulating inflammatory signaling and cell death pathways.[1][2] As a key downstream

effector of the tumor necrosis factor (TNF) receptor superfamily, RIPK1 acts as a molecular

switch, determining whether a cell undergoes apoptosis, necroptosis, or survives. The kinase

activity of RIPK1 is essential for the execution of necroptosis, a form of programmed necrosis

that contributes to the pathogenesis of numerous inflammatory and degenerative diseases.[2]
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Consequently, the development of small molecule inhibitors targeting the kinase function of

RIPK1 has become a major focus of drug discovery efforts.

Discovery of GSK's RIPK1 Inhibitors
GSK has employed various strategies in the discovery of its RIPK1 inhibitor portfolio, most

notably through the screening of DNA-encoded libraries. This approach led to the identification

of the benzoxazepinone scaffold, which ultimately yielded the clinical candidate GSK2982772.

[3]

GSK2982772: This first-in-class, highly selective RIPK1 inhibitor emerged from a lead

optimization program of a hit identified from a DNA-encoded library screening.[3] It has been

investigated in Phase 2a clinical studies for psoriasis, rheumatoid arthritis, and ulcerative

colitis.

GSK'963: A structurally distinct, potent, and selective inhibitor of RIPK1, GSK'963 has

demonstrated efficacy in both human and murine cells, making it a valuable tool for

preclinical research.

GSK'157 (GSK2656157): Initially identified as a potent inhibitor of Protein Kinase R-like

Endoplasmic Reticulum Kinase (PERK), GSK'157 was later found to be a highly potent type

II inhibitor of RIPK1. This discovery highlighted a dual-activity profile and provided a novel

scaffold for further optimization.

Quantitative Biological Data
The following tables summarize the key quantitative data for the discussed GSK RIPK1

inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity
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Compound Target Kinase IC50 (nM) Assay Type Reference

GSK2982772 RIPK1 6.3 ADP-Glo

GSK'963 RIPK1 29
Fluorescent

Polarization

GSK'157 RIPK1

Potent (exact

value not

specified)

Not Specified

GSK'157 PERK 0.9 Not Specified

Table 2: Cellular Activity in Necroptosis Assays

Compound Cell Line
Inducing
Agent

IC50 (nM) Reference

GSK'963
Human and

Murine Cells

TNF-induced

necroptosis
1-4

GSK'157

Mouse

Embryonic

Fibroblasts

(MEFs)

hTNF +

zVAD.fmk

Similar potency

to UAMC-3861

GSK2982772

Not active in

mouse RIPK1-

dependent

necroptosis

hTNF +

zVAD.fmk
-

Synthesis and Experimental Protocols
General Synthetic Approach for Novel RIPK1 Inhibitors
Based on the GSK'157 Scaffold
The synthesis of novel RIPK1 inhibitors based on the GSK'157 scaffold involves a multi-step

process, as described in the literature. A common intermediate is first synthesized, followed by

an amide coupling reaction to introduce diversity.
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Experimental Protocol: Synthesis of a Common Intermediate (based on GSK'157 synthetic

route)

Step A: Reductive Amination: To a solution of the starting ketone in acetic acid at 0°C, add 4-

fluoro-1H-indole and sodium cyanoborohydride (NaBH3CN). Stir the reaction for 10 minutes

at 0°C and then for 1 hour at room temperature.

Step B: Boc Protection: To the product from Step A in dichloromethane (DCM), add di-tert-

butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP). Stir the reaction at room

temperature for 48 hours.

Step C: Bromination: To the Boc-protected intermediate in DCM, add N-bromosuccinimide

(NBS) and stir at room temperature for 1 hour.

Step D: Borylation: In a mixture of 1,4-dioxane and water, combine the brominated

intermediate, bis(pinacolato)diboron, and potassium acetate (KOAc). Heat the reaction at

80°C for 16 hours.

Step E: Suzuki Coupling: To the borylated intermediate, add the appropriate coupling partner,

tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), and tri-tert-butylphosphine

tetrafluoroborate ((t-Bu)3PHBF4). Heat the reaction at 90°C for 2 hours.

Step F: Boc Deprotection: Treat the coupled product with 4N HCl in 1,4-dioxane at room

temperature for 16 hours to yield the common intermediate.

Experimental Protocol: Amide Coupling

To a solution of the common intermediate in dimethylformamide (DMF), add the desired

carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate), and N,N-diisopropylethylamine (DIPEA).

Stir the reaction at room temperature for 16 hours.

Purify the final product by chromatography.
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RIPK1 Kinase Inhibitory Assay (ADP-Glo™ Kinase
Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely

correlated with the inhibitory activity of a test compound.

Experimental Protocol:

Prepare a reaction mixture containing recombinant human RIPK1 kinase, the appropriate

substrate, and ATP in a suitable kinase buffer.

Add serial dilutions of the test compound (e.g., GSK2982772) to the reaction mixture.

Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the

remaining ATP.

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a

luciferase/luciferin reaction.

Measure the luminescence using a plate reader.

Calculate the IC50 value by plotting the luminescence signal against the compound

concentration.

Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from induced necroptosis.

Experimental Protocol:

Seed cells (e.g., human HT-29 colon adenocarcinoma cells or mouse embryonic fibroblasts)

in a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with a serial dilution of the test compound for 30 minutes.
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Induce necroptosis by adding a combination of stimuli, such as human TNF (hTNF) and the

pan-caspase inhibitor zVAD.fmk.

Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).

Assess cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell

Viability Assay, which measures ATP levels.

Calculate the IC50 value by plotting cell viability against the compound concentration.

Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the central

role of RIPK1 in cell fate decisions.
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Caption: RIPK1 signaling pathway upon TNFα stimulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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